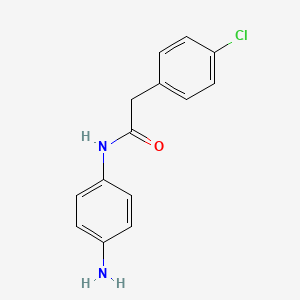

N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQYVASURVPRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

Oxidation: N-(4-Nitrophenyl)-2-(4-chlorophenyl)acetamide.

Reduction: this compound.

Substitution: N-(4-Aminophenyl)-2-(4-methoxyphenyl)acetamide or N-(4-Aminophenyl)-2-(4-thiophenyl)acetamide.

Scientific Research Applications

N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide is a chemical compound that is investigated for its potential applications in chemistry, biology, medicine, and industry. Research findings suggest that it may have antiparasitic and anticancer properties.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in the synthesis of complex organic molecules.

- Biology It is investigated as a biochemical probe for studying enzyme interactions.

- Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Industry It is utilized in the development of specialty chemicals and materials.

Research Findings

- Antiparasitic Efficacy Derivatives of chloroacetamides have demonstrated significant activity against T. brucei, suggesting that modifications to the structure can enhance selectivity and potency against pathogens.

- Cancer Cell Line Studies Research on similar compounds indicates they could effectively induce cell death in various cancer models through apoptosis and autophagy mechanisms. These findings suggest that this compound may share similar pathways.

- Quantitative Structure-Activity Relationship (QSAR) QSAR analysis has been employed to predict biological activity based on chemical structure variations among related compounds, helping to identify promising candidates for further development as therapeutic agents.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide | Similar amine and benzamide structure | Antiparasitic | Contains ethylene linker |

| 2-Amino-5-substituted-1,3,4-oxadiazole derivatives | Contains oxadiazole ring | Anticancer | Different heterocyclic structure |

| N-[4-(4-morpholinyl)phenyl]acetamide | Morpholine instead of phenoxy | Antimicrobial | Morpholine enhances solubility |

| 2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide | Contains a nitrophenyl group | Potential | antibacterial activity |

| 2-(2-Aminophenylsulfanyl)-N-(2-chlorophenyl)acetamide | Similar thioether structure | Studied for crystal properties | |

| N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide | Combination of functional groups | Antiparasitic/Cancer | Dual role as both an antiparasitic and anticancer agent |

| N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide | Similar structure but with a sulfonyl group instead of a sulfanyl group | ||

| N-(4-chlorophenyl)acetamide | Lacks the sulfanyl and aminophenyl groups | ||

| 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide | Similar structure but with a butyl group instead of a chlorophenyl group |

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison and Reported Activities

Key Observations:

- Amino vs. Chloro Substitutents: The 4-aminophenyl group in the target compound contrasts with chloro-substituted analogs (e.g., , compound 1b), which lack hydrogen-bond donors. This difference may influence target selectivity; for example, amino groups enhance interactions with enzymes like monoamine oxidases (MAOs) or cholinesterases .

- Heterocyclic Modifications : Triazole- or benzimidazole-linked acetamides () exhibit enhanced π-π stacking and hydrogen-bonding capabilities, correlating with antiviral or antioxidant activities .

Enzymatic Inhibition Profiles

Acetamide derivatives are prominent in neurodegenerative disease research due to their MAO and cholinesterase inhibition. For example:

- MAO-A Inhibition: A structurally complex acetamide (IC50 = 0.028 mM) shows 50-fold selectivity for MAO-A over MAO-B, attributed to its acetyloxy and pyrazoloquinoxaline groups .

- Cholinesterase Inhibition: Triazole-benzothiazole acetamides () inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for Alzheimer’s therapy. The target compound’s 4-aminophenyl group may similarly engage catalytic sites.

In contrast, pyridine-containing acetamides () inhibit SARS-CoV-2 main protease via interactions with His163 and Asn142, highlighting the role of aromatic and hydrogen-bonding substituents .

Structural and Physicochemical Properties

- Crystal Packing: N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide () forms intramolecular hydrogen bonds (C—H⋯O, N—H⋯N), creating layered structures. The target compound’s 4-aminophenyl group could promote similar intermolecular interactions, influencing solubility and crystallinity .

Biological Activity

N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide, a compound with the molecular formula C14H13ClN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features an aminophenyl group and a chlorophenyl moiety, contributing to its chemical reactivity and biological potential. Its structure can be represented as follows:

- Molecular Formula : C14H13ClN2O

- Molecular Weight : 260.72 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties , particularly against resistant strains of bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). A study highlighted that compounds with similar structures demonstrated significant activity against Gram-positive bacteria, while showing moderate effectiveness against Gram-negative strains like Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus (MRSA) | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in melanoma and pancreatic cancer models. The mechanism involves the activation of apoptotic pathways, leading to cell death .

Table 2: Anticancer Activity Overview

| Cancer Type | Cell Line Used | Effectiveness |

|---|---|---|

| Melanoma | A375 | High |

| Pancreatic Cancer | Panc-1 | Moderate |

| Chronic Myeloid Leukemia (CML) | K562 | High |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence its efficacy against various pathogens and cancer cell lines. For example, the presence of halogenated groups on the phenyl ring has been linked to enhanced lipophilicity, facilitating better membrane penetration and biological activity .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound exhibited MIC values lower than those of standard antibiotics against MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections.

- Induction of Apoptosis in Cancer Cells : In a comparative study involving various derivatives, this compound showed superior potency in inducing apoptosis in melanoma cells compared to other structurally similar compounds, highlighting its potential as an anticancer drug .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide?

The compound can be synthesized via condensation reactions between substituted anilines and chloroacetamide derivatives. For example, similar acetamides are prepared by refluxing 4-chlorophenylamine with 2-chloroacetamide precursors in ethanol or dichloromethane, followed by purification via column chromatography . Key steps include controlling reaction temperature (e.g., 273 K for intermediates) and using triethylamine as a base to neutralize HCl byproducts . Yield optimization often requires iterative adjustments to solvent polarity and reaction time.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?

- IR spectroscopy : The presence of amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirms the acetamide backbone. Aromatic C–Cl stretches (~750 cm⁻¹) and primary amine N–H stretches (if unreacted) are also observable .

- 1H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, split due to substituents), the acetamide methylene group (δ 3.8–4.2 ppm), and NH protons (δ 8.0–10.0 ppm, broad singlet) .

- 13C NMR : The carbonyl carbon (δ ~168 ppm) and aromatic carbons (δ 115–140 ppm) provide further validation .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its stability?

X-ray crystallography reveals that intramolecular C–H⋯O and intermolecular N–H⋯O/N–H⋯N hydrogen bonds stabilize the structure. For example, in analogous compounds, the amide plane forms dihedral angles of ~6° with aromatic rings, promoting layered packing via hydrogen-bonded chains . Such interactions reduce molecular mobility, enhancing thermal stability. Synchrotron data collection (e.g., using SHELX programs) is recommended for high-resolution refinement .

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?

- Dose-response profiling : Compare IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .

- SAR analysis : Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and correlate changes with activity trends. For instance, halogen position impacts steric and electronic interactions with binding pockets .

- Co-crystallization studies : Resolve ambiguous binding modes using X-ray structures of ligand-protein complexes .

Q. How can hydrogen-bonding networks be exploited to design derivatives with improved pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., –CF3) on the phenyl ring enhances hydrogen-bond acceptor strength, potentially improving solubility. For example, derivatives with trifluoromethoxy substituents exhibit stronger N–H⋯O interactions, as shown in analogs like 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide . MD simulations (e.g., GROMACS) can model hydration shells to prioritize syntheses.

Methodological Considerations

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic Yield | 70–90% (optimized conditions) | |

| Hydrogen Bond Length | N–H⋯O: 2.85–3.10 Å | |

| Thermal Stability | Decomposition >250°C (DSC/TGA) | |

| logP | 3.66–3.75 (calculated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.